molecular formula C20H20N4O4S B2881621 2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 898624-20-9

2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No. B2881621
CAS RN: 898624-20-9
M. Wt: 412.46
InChI Key: NPYXPQNTLRXAAS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxybenzyl group, a dihydro-1,2,4-triazin-3-yl group, a sulfanyl group, and a methoxyphenyl group. These groups could potentially contribute to the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the dihydro-1,2,4-triazin-3-yl group and the methoxyphenyl group could potentially introduce some interesting structural features .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the methoxy groups could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Kinetics of 3-position Sulfur Substitution of GCLE : This study involves the preparation of a compound similar to the requested chemical, where the reaction process was inspected by HPLC, determining that the nucleophilic substitution reaction was 2nd order. This highlights the compound's role in kinetic studies of chemical reactions (Fan Ji-ye, 2011).
  • Oxidation of Methoxy Substituted Benzyl Phenyl Sulfides : This research discusses how methoxy substituted benzyl phenyl sulfides, related to the compound , can distinguish between oxidants that react by single electron transfer and those reacting by direct oxygen atom transfer (S. Lai, C. J. Lepage, & Donald G. Lee, 2002).
  • Alkylation and Aminomethylation of 1,2,4-triazole-3-thiols : Discusses the creation of new 3-sulfanyl-1,2,4-triazoles, showcasing the potential for generating diverse compounds with triazole and thiol functionalities (M. A. Kaldrikyan, N. S. Minasyan, & R. G. Melik-Ogandzanyan, 2016).
  • Reaction of Triazoles with Thioesters : This study highlights how N-sulfonyl-1,2,3-triazoles react with thioesters to produce β-sulfanyl enamides, indicating the complex reactivity of triazole compounds in the presence of catalysts (T. Miura, Yoshikazu Fujimoto, Yuuta Funakoshi, & M. Murakami, 2015).

Spectroscopic and Anticancer Studies

Enzyme Inhibition

  • Synthesis and Enzyme Inhibition Study : This paper presents the synthesis of various derivatives from a similar compound, focusing on their potential for lipase and α-glucosidase inhibition, which is significant for pharmaceutical applications (O. Bekircan, S. Ülker, & E. Menteşe, 2015).

Mechanism of Action

Without specific information on the intended use of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

The future research directions for this compound would likely depend on its intended use and observed properties. Potential areas of interest could include exploring its reactivity, studying its physical and chemical properties, and investigating its potential applications .

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-27-15-8-6-13(7-9-15)10-17-19(26)22-20(24-23-17)29-12-18(25)21-14-4-3-5-16(11-14)28-2/h3-9,11H,10,12H2,1-2H3,(H,21,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYXPQNTLRXAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

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